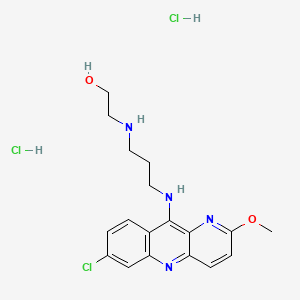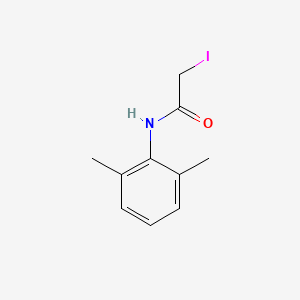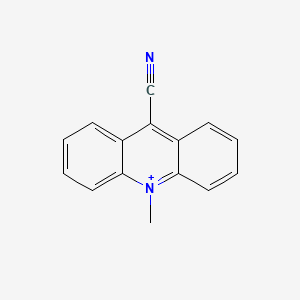
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one is an organic compound characterized by the presence of a hydroxyphenyl group attached to a heptanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one typically involves the condensation of 2-hydroxyacetophenone with a suitable heptanone derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: 5-(2-Ketophenyl)-2,6-dimethylheptan-3-one.
Reduction: 5-(2-Hydroxyphenyl)-2,6-dimethylheptanol.
Substitution: 5-(2-Chlorophenyl)-2,6-dimethylheptan-3-one.
Aplicaciones Científicas De Investigación
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The carbonyl group can undergo nucleophilic addition reactions, further modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinoline-2-yl)-1H-1,2,4-triazole: Known for its luminescent properties and applications in materials science.
2-(2-Hydroxyphenyl)-benzothiazole: Used in fluorescence imaging and as a diagnostic probe.
N-(2-Hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine:
Uniqueness
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyphenyl and heptanone moieties allows for versatile applications across various scientific disciplines.
Propiedades
Número CAS |
51498-63-6 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
5-(2-hydroxyphenyl)-2,6-dimethylheptan-3-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)13(9-15(17)11(3)4)12-7-5-6-8-14(12)16/h5-8,10-11,13,16H,9H2,1-4H3 |
Clave InChI |
GQIGBDIITXUZAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=O)C(C)C)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)



![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)



![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)


